Telotristat etiprate

Descripción general

Descripción

El etiprato de telotristat es un profármaco de telotristat, que es un inhibidor de la triptófano hidroxilasa. Se formula como etiprato de telotristat, una sal de hipurato de telotristat etilo. Este compuesto se utiliza principalmente en combinación con terapia analógica de la somatostatina para el tratamiento de adultos con diarrea asociada al síndrome carcinoide que no está adecuadamente controlada por la terapia analógica de la somatostatina sola .

Métodos De Preparación

La síntesis de etiprato de telotristat implica múltiples pasos, incluida la formación de la sal de hipurato de telotristat etilo. La ruta sintética generalmente implica la esterificación del grupo ácido carboxílico de telotristat con etanol para formar telotristat etilo, seguido de la formación de la sal de hipurato . Los métodos de producción industrial están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando condiciones de reacción optimizadas y pasos de purificación para aislar el producto deseado.

Análisis De Reacciones Químicas

El etiprato de telotristat sufre varias reacciones químicas, incluida la hidrólisis y la inhibición de la triptófano hidroxilasa. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen carboxilesterasas para la hidrólisis e inhibidores específicos para la triptófano hidroxilasa . Los principales productos formados a partir de estas reacciones incluyen telotristat y sus metabolitos, que se excretan principalmente en las heces .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Management of Carcinoid Syndrome:

- Efficacy in Reducing Bowel Movements: In phase III clinical trials, telotristat etiprate has shown significant efficacy in reducing the frequency of bowel movements in patients with carcinoid syndrome. The TELESTAR trial demonstrated that patients receiving this compound (250 mg or 500 mg three times daily) experienced a reduction in average daily bowel movements compared to placebo. Specifically, a 29% reduction was observed in the 250 mg group and a 35% reduction in the 500 mg group at 12 weeks .

- Improvement in Quality of Life: Patients reported improvements in gastrointestinal symptoms and overall quality of life. In one study, 75% of patients reported "adequate relief" from gastrointestinal symptoms after 12 weeks of treatment with this compound .

- Combination Therapy:

Safety and Tolerability

This compound has been generally well-tolerated among patients. Adverse events reported were similar between the treatment and placebo groups, with gastrointestinal discomfort being the most common side effect. The incidence of treatment-related adverse events was comparable across different dosage groups .

Case Study Insights

- A qualitative study involving detailed clinical interviews highlighted the real-world impact of this compound on patient experiences. Patients reported significant improvements in managing diarrhea and related symptoms, emphasizing the drug's role in enhancing daily functioning and overall well-being .

Research Findings

- A systematic review of clinical trials indicated that this compound not only reduces bowel movement frequency but also positively affects other symptoms associated with carcinoid syndrome, such as flushing and abdominal pain .

Data Summary

| Study | Population | Dosage | Primary Endpoint | Results |

|---|---|---|---|---|

| TELESTAR Trial | Patients with carcinoid syndrome | 250 mg or 500 mg TID | Reduction in daily bowel movements | 29% (250 mg) / 35% (500 mg) reduction |

| Phase II Study | Patients with carcinoid syndrome | Escalating doses | Clinical response (≥50% reduction) | 28% response rate in treated group |

| Open-Label Extension | Patients from TELESTAR | 500 mg TID | Safety and tolerability | Similar AEs to placebo |

Mecanismo De Acción

El mecanismo de acción del etiprato de telotristat implica la inhibición de la triptófano hidroxilasa, la enzima responsable del paso limitante de la velocidad en la biosíntesis de la serotonina . Al inhibir esta enzima, el etiprato de telotristat reduce la producción de serotonina, que es un mediador clave de los síntomas del síndrome carcinoide . Los objetivos y vías moleculares involucrados incluyen la enzima triptófano hidroxilasa y la vía de biosíntesis de la serotonina .

Comparación Con Compuestos Similares

El etiprato de telotristat es único en su capacidad para inhibir la triptófano hidroxilasa y reducir la producción de serotonina. Compuestos similares incluyen otros inhibidores de la triptófano hidroxilasa, como la p-clorofenilalanina y la 5-hidroxitriptófano . El etiprato de telotristat se distingue por su formulación como sal de hipurato, lo que mejora su biodisponibilidad y eficacia terapéutica .

Actividad Biológica

Telotristat etiprate (TE) is a novel oral medication designed to inhibit serotonin synthesis, specifically targeting the enzyme tryptophan hydroxylase (TPH). This compound is primarily used in the management of carcinoid syndrome (CS), which is characterized by excessive serotonin production leading to debilitating gastrointestinal symptoms. The biological activity of this compound has been evaluated through various clinical studies, showcasing its efficacy in reducing symptoms associated with CS and its safety profile.

This compound functions as a selective inhibitor of TPH, the rate-limiting enzyme in serotonin biosynthesis. By inhibiting this enzyme, TE effectively reduces peripheral serotonin levels without crossing the blood-brain barrier, thereby minimizing central nervous system effects . This mechanism is particularly beneficial for patients with metastatic neuroendocrine tumors, where elevated serotonin contributes significantly to gastrointestinal distress.

Efficacy in Carcinoid Syndrome

Several clinical trials have assessed the efficacy of this compound in patients suffering from CS. A notable study was a 12-week, open-label, multicenter trial involving 15 patients with well-differentiated neuroendocrine tumors . Key findings from this study included:

- Reduction in Bowel Movements : Patients experienced a mean decrease of 43.5% in daily bowel movements.

- Decrease in Urinary 5-Hydroxyindoleacetic Acid (u5-HIAA) : A significant reduction of 74.2% in u5-HIAA levels was observed, indicating decreased serotonin production.

- Symptom Relief : 75% of participants reported "adequate relief" from gastrointestinal symptoms at the end of the study period .

Safety Profile

The safety profile of this compound has been extensively documented. In the aforementioned study, adverse events were primarily gastrointestinal and included nausea and abdominal pain. Importantly, these events were consistent with the underlying condition rather than directly attributable to TE . The following table summarizes treatment-emergent adverse events (TEAEs) reported during clinical trials:

| Adverse Event | Frequency (%) | Severity |

|---|---|---|

| Nausea | 67 | Mild |

| Abdominal Pain | 27 | Moderate |

| Diarrhea | 20 | Mild |

| Serious Adverse Events | 11 | Moderate |

Long-Term Efficacy

In an extended follow-up study, patients who continued on TE for up to 124 weeks demonstrated sustained improvements in bowel movement frequency and overall symptom relief, reinforcing the long-term efficacy of this treatment option .

Case Study 1: Patient Response to this compound

A patient with severe carcinoid syndrome underwent treatment with this compound after experiencing inadequate relief from somatostatin analogs. Over a 12-week period , the patient reported a reduction in bowel movements from 10 to 3 per day and significant alleviation of flushing episodes. Urinary tests confirmed a decrease in u5-HIAA levels, supporting the biochemical efficacy of TE .

Case Study 2: Combination Therapy

Another case involved a patient receiving this compound alongside somatostatin analog therapy. This combination resulted in a 29% reduction in bowel movement frequency at week 12 compared to baseline measurements. The synergistic effect of combining these therapies highlights the potential for enhanced symptom management in complex cases .

Propiedades

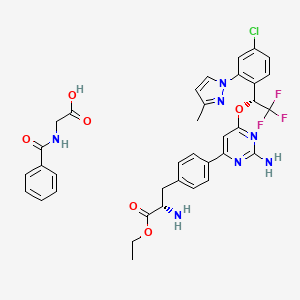

IUPAC Name |

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPZBUIBYMVEA-CELUQASASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClF3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137608-69-5 | |

| Record name | Telotristat etiprate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELOTRISTAT ETIPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.